molecular formula C13H16N2O B11825686 [(4aR,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanol

[(4aR,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanol

Cat. No.: B11825686
M. Wt: 216.28 g/mol
InChI Key: UQBJWNVINYWWPP-WCQYABFASA-N
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Description

[(4aR,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanol is a complex organic compound with a unique structure that includes a benzo[f]1,7-naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4aR,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanol typically involves multi-step organic reactions. The process begins with the preparation of the benzo[f]1,7-naphthyridine core, which is then functionalized to introduce the methanol group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired regioselectivity and stereoselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(4aR,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Various substitution reactions can occur at different positions on the benzo[f]1,7-naphthyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzo[f]1,7-naphthyridine core.

Scientific Research Applications

[(4aR,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of [(4aR,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

[(4aR,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanol can be compared with other similar compounds, such as:

    2-Phenylethanol: A simpler aromatic compound with a hydroxyl group.

    p-Hydroxyphenylethanol: Another aromatic compound with a hydroxyl group, but with different substitution patterns.

    4-Hydroxybenzaldehyde: An aromatic compound with an aldehyde group instead of a methanol group.

The uniqueness of this compound lies in its complex structure and the specific functional groups it contains, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

[(4aR,10bS)-4,5,6,10b-tetrahydro-3H-benzo[f][1,7]naphthyridin-4a-yl]methanol

InChI

InChI=1S/C13H16N2O/c16-9-13-8-14-12-6-2-1-4-10(12)11(13)5-3-7-15-13/h1-6,11,14-16H,7-9H2/t11-,13+/m0/s1

InChI Key

UQBJWNVINYWWPP-WCQYABFASA-N

Isomeric SMILES

C1C=C[C@H]2C3=CC=CC=C3NC[C@@]2(N1)CO

Canonical SMILES

C1C=CC2C3=CC=CC=C3NCC2(N1)CO

Origin of Product

United States

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